4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride, commonly known as CGP 12177A, is a synthetic compound extensively used in scientific research to investigate adrenergic receptors (ARs), specifically the β3-AR subtype. [, , , , ] It is classified as a non-conventional partial agonist, exhibiting agonist activity at some β-AR subtypes while acting as an antagonist at others. [, , ] CGP 12177A played a crucial role in the early characterization of the β3-AR subtype, distinguishing it from the previously known β1 and β2 subtypes. [, , ]
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a chemical compound primarily classified as a beta-adrenoceptor antagonist. It is recognized for its use in pharmacological research, particularly in studies involving cardiac and pulmonary functions. This compound is often utilized in positron emission tomography (PET) studies due to its ability to bind selectively to beta-adrenoceptors, making it valuable in both diagnostic and therapeutic contexts .
The synthesis of 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride typically involves several steps, including the formation of key intermediates. A notable method includes the reaction of an aromatic amine with hydrochloric acid, followed by the introduction of tert-butylamine and other reagents under controlled conditions.
The molecular structure of 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride can be described as follows:
The compound participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action for 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride primarily involves:
The physical and chemical properties of 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride include:
The applications of 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride are diverse:
The compound acts as a potent partial agonist at β3-adrenoceptors (β3-AR), with a binding affinity (Ki) of 88 nM. This activity stems from its benzimidazolone core and the 2-hydroxypropoxy linker, which facilitate selective Gαs protein coupling. Unlike full agonists, it induces submaximal cAMP production (40–60% of isoproterenol response), promoting lipolysis and thermogenesis in adipose tissue without receptor desensitization. The tert-butylamino group enhances hydrophobic interactions within the β3-AR ligand pocket, stabilizing an intermediate receptor conformation that limits adenylate cyclase activation efficiency [4].
The compound exhibits high-affinity antagonism at β1-AR (Ki = 0.9 nM) and β2-AR (Ki = 4 nM). Competitive radioligand assays (e.g., using [³H]CGP-12177) show it displaces endogenous catecholamines from β1/β2 subtypes, inhibiting cAMP accumulation by >90%. Its selectivity for β1-AR over β2-AR (4.4-fold) arises from steric clashes between the benzimidazolone moiety and β2-AR transmembrane helix 5, reducing binding stability. This dual antagonism suppresses cardiac chronotropy and bronchial smooth muscle relaxation, countering β3-mediated metabolic effects [4].
Fluorescence resonance energy transfer (FRET) studies reveal the compound induces negative cooperativity in β1-AR homodimers. At concentrations ≥10 μM, it stabilizes a low-affinity receptor state that reduces G-protein coupling efficiency by 70%. This allostery involves conformational changes in the fourth intracellular loop, altering receptor–adenylate cyclase spatial orientation and slowing signal transduction kinetics [4].
Table 1: β-Adrenergic Receptor Binding and Functional Profiles
Receptor Subtype | Ki (nM) | Activity Type | cAMP Modulation | Key Structural Determinants |
---|---|---|---|---|
β1-Adrenoceptor | 0.9 | Antagonist | ↓ 90–95% | Transmembrane helices 3/5 |
β2-Adrenoceptor | 4 | Antagonist | ↓ 85–90% | Extracellular loop 2 |
β3-Adrenoceptor | 88 | Partial agonist | ↑ 40–60% | Hydrophobic pocket in TM4/TM5 |
In rat intrapulmonary arteries, the compound (10 μM) enhances α1-AR-mediated calcium release by 30–50% via phospholipase Cβ (PLCβ) amplification. This synergism occurs through crosstalk between β-AR-derived cAMP and α1-AR signaling: Protein kinase A (PKA) phosphorylates inositol trisphosphate receptors (IP3Rs), sensitizing them to α1-AR-triggered calcium release. Consequently, L-type Ca²⁺ channel currents (I_Ca,L) persist 5 minutes after agonist removal, prolonging vasoconstriction [3] [6].
The compound potentiates prostaglandin F2α (PGF2α)-induced vascular contractions by 65% via Rho kinase (ROCK) activation. It inhibits phosphodiesterase 4 (PDE4), elevating cAMP and enabling PKA-mediated phosphorylation of RhoGEF. This enhances GTP-loading of RhoA, increasing ROCK-driven calcium sensitization. Co-treatment with PDE4 inhibitors (e.g., Ro 20-1724) amplifies this effect, confirming cAMP compartmentalization in vascular smooth muscle [6].
Table 2: Calcium Signaling Modulation in Vascular Tissues
Stimulus | Calcium Flux Change | Key Mechanism | Synergistic Pathway |
---|---|---|---|
α1-AR activation | ↑ 30–50% | PKA phosphorylation of IP3Rs | cAMP-PLCβ crosstalk |
PGF2α | ↑ 65% | ROCK activation via RhoA | cAMP-dependent RhoGEF priming |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0